Technical Synthesis Guide: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Technical Synthesis Guide: 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Synonyms: Iminoctadine; Bis(8-guanidinooctyl)amine; 1,1'-Iminobis(octamethylene)diguanidine.[1] CAS Registry Number: 13516-27-3 (Free base) / 57520-17-9 (Triacetate). Molecular Formula: C₁₈H₄₁N₇ Molecular Weight: 355.57 g/mol (Free base)
Executive Summary & Retrosynthetic Analysis
The target molecule, 1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine (hereafter referred to as Iminoctadine ), is a bis-guanidine compound featuring a secondary amine core flanked by two octamethylene linkers. Structurally, it belongs to the class of cationic surfactants and membrane-active agents, widely utilized for its broad-spectrum antifungal properties and potential applications in lipid membrane destabilization studies.
Unlike its polymeric analog Guazatine (a random mixture of oligomers), the synthesis of high-purity Iminoctadine requires a directed approach to avoid uncontrolled polymerization.
Retrosynthetic Disconnection
The synthesis is best conceptualized by disconnecting the terminal guanidine groups from the triamine backbone.
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Terminal Transformation: Guanidylation of primary amines.
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Backbone Construction: Formation of the symmetric secondary amine Bis(8-aminooctyl)amine (The "Triamine" Core).
The critical challenge lies in synthesizing the Triamine core without generating tertiary amines or cyclic byproducts. While industrial methods utilize the catalytic dimerization of 1,8-octanediamine (yielding a statistical mixture), this guide details a Convergent Directed Synthesis suitable for high-purity pharmaceutical or research applications.
Pathway A: Directed Backbone Synthesis (High Purity)
This pathway utilizes a "Benzyl-Lock" strategy to ensure the formation of a secondary amine center without over-alkylation, followed by nitrile reduction.
Phase 1: Synthesis of the "Triamine" Precursor
Target: Bis(8-aminooctyl)amine Starting Materials: Benzylamine, 8-Bromooctanenitrile.
Step 1.1: Double Alkylation of Benzylamine
The central nitrogen is introduced via benzylamine, which acts as a nucleophile reacting with two equivalents of an alkyl halide. 8-Bromooctanenitrile is selected because the nitrile group serves as a masked primary amine.
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Reagents: Benzylamine (1.0 eq), 8-Bromooctanenitrile (2.2 eq), K₂CO₃ (3.0 eq), KI (catalytic).
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Solvent: Acetonitrile (ACN) or DMF.
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Conditions: Reflux (80°C) for 16–24 hours.
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Mechanism: S_N2 nucleophilic substitution. The benzylamine displaces the bromide on two alkyl chains.
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Intermediate: N,N-Bis(7-cyanoheptyl)benzylamine.
Step 1.2: Global Reduction & Debenzylation
A dual-function hydrogenation step is employed to reduce the terminal nitriles to primary amines and cleave the benzyl protecting group.
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Reagents: H₂ (50–100 psi), Raney Nickel (for nitrile reduction) or Pd(OH)₂/C (Pearlman’s catalyst, for debenzylation).
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Solvent: Ethanol/Ammonia (10:1). Ammonia is critical to suppress secondary amine formation during nitrile reduction.
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Conditions: 60°C, 24 hours.
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Outcome: The benzyl group is hydrogenolyzed, and the nitriles are reduced to methylamines.
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Product: Bis(8-aminooctyl)amine (The Triamine).
Pathway B: Guanidylation (Functionalization)
Once the Triamine backbone is secured, the terminal primary amines must be converted to guanidines. For research-grade purity, we avoid Cyanamide (which can polymerize) and instead use a protected thiourea reagent.
Step 2.1: Bis-Guanidylation
Reagent: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (Bis-Boc-S-methylisothiourea). This reagent allows for mild guanidylation and easy purification via silica chromatography before deprotection.
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Substrate: Bis(8-aminooctyl)amine (1.0 eq).
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Reagent: Bis-Boc-S-methylisothiourea (2.2 eq).
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Promoter: HgCl₂ (2.2 eq) or Triethylamine (TEA) if using the pyrazole-carboxamidine variant.
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Solvent: DCM or DMF.
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Conditions: 0°C to Room Temperature, 12 hours.
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Purification: Flash Column Chromatography (Hexane/EtOAc).
Step 2.2: Deprotection & Salt Formation
The Boc groups are removed to yield the free guanidine, which is immediately stabilized as a salt (typically triacetate or tri-HCl) to prevent degradation.
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Reagents: Trifluoroacetic acid (TFA) in DCM (1:4) or HCl in Dioxane.
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Workup: Evaporation of solvent, followed by ion exchange if a specific counter-ion (e.g., acetate) is required.
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Final Product: Iminoctadine Triacetate (or Tris-Albesilate for lipophilic formulations).
Experimental Protocol (Bench-Level)
Protocol: Synthesis of Bis(8-aminooctyl)amine (Triamine)
| Parameter | Specification |
| Reaction Vessel | 500 mL 3-neck Round Bottom Flask (Ar atmosphere) |
| Temperature | 85°C (Reflux) |
| Time | 18 Hours |
| Agitation | Magnetic Stirring (600 RPM) |
Procedure:
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Charge: Dissolve Benzylamine (10.7 g, 100 mmol) in Acetonitrile (200 mL).
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Base Addition: Add anhydrous K₂CO₃ (41.4 g, 300 mmol) and KI (1.6 g, 10 mmol).
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Alkylation: Add 8-Bromooctanenitrile (45.0 g, 220 mmol) dropwise over 30 minutes.
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Reflux: Heat to reflux for 18 hours. Monitor via TLC (SiO₂, Hex:EtOAc 4:1).
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Workup: Filter inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄.
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Hydrogenation: Transfer crude intermediate to a Parr Hydrogenator. Add Ethanol (150 mL), NH₃ (aq, 15 mL), and Raney Nickel (5 g slurry). Pressurize to 60 psi H₂ at 50°C for 24 hours.
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Isolation: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate to yield the Triamine as a pale yellow oil.
Protocol: Guanidylation to Iminoctadine[1]
Procedure:
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Dissolve the Triamine (2.71 g, 10 mmol) in DCM (50 mL).
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Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (6.82 g, 22 mmol) and DIPEA (3.8 mL).
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Stir at Room Temperature for 16 hours.
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Purification: Concentrate and purify via column chromatography (0-5% MeOH in DCM) to isolate the Bis-Boc-Iminoctadine.
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Deprotection: Dissolve protected intermediate in 4M HCl/Dioxane (20 mL). Stir 2 hours.
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Precipitation: Add Diethyl Ether (100 mL) to precipitate the white solid Iminoctadine Trihydrochloride .
Pathway Visualization
The following diagram illustrates the directed synthesis logic, contrasting the "Benzyl-Lock" route against the statistical industrial route.
Caption: Directed synthesis of Iminoctadine via Benzyl-Lock strategy versus statistical industrial dimerization.
Analytical Validation
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
1H NMR (D₂O, 400 MHz) - Iminoctadine HCl
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δ 3.15 (t, 4H): Terminal methylene protons adjacent to Guanidine (-CH ₂-NH-C(=NH)-).
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δ 2.98 (t, 4H): Central methylene protons adjacent to the secondary amine (-CH ₂-NH-CH ₂-).
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δ 1.65 (m, 8H): Beta-methylene protons.
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δ 1.35 (br s, 16H): Bulk methylene chain protons.
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 356.36; Observed: 356.4.
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[M+2H]²⁺: Observed: 178.7 (Characteristic of bis-basic compounds).
Safety & Handling
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Guanidine Reagents: S-methylisothiourea derivatives can release methyl mercaptan (stench) upon reaction. Use a bleach trap for exhaust gas.
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Raney Nickel: Pyrophoric when dry. Handle under water or inert atmosphere at all times.
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Biological Activity: Iminoctadine is a potent membrane disruptor. Wear full PPE (gloves, goggles, lab coat) to prevent skin absorption or ocular damage.
References
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Iminoctadine Structure & Pesticide Data. Food Safety Commission of Japan. (2010).[2][3] Evaluation of Iminoctadine.
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Guanidylation Methodologies. Journal of Organic Chemistry. (2013).[4] Efficient Guanylation of Amines.
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Synthesis of Polyamine Derivatives. Beilstein Journal of Organic Chemistry. (2016). Synthetic accesses to biguanide and guanidine compounds.[4][5][6]
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Guazatine vs. Iminoctadine Composition. EURL-SRM Analytical Observations. (2018).[5] Distinction between Guazatine mixtures and Iminoctadine.[1]
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Direct Guanidinylation Protocols. NIH / PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol.
Sources
- 1. data.epo.org [data.epo.org]
- 2. Bis(guanidinium) cyananilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. medkoo.com [medkoo.com]
- 6. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
